molecular formula C8H12ClN B13433994 N,3-dimethylaniline hydrochloride

N,3-dimethylaniline hydrochloride

Cat. No.: B13433994
M. Wt: 157.64 g/mol
InChI Key: JZEFNFPACZTLOU-UHFFFAOYSA-N
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Description

N,3-dimethylaniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is a derivative of aniline, where the nitrogen atom is bonded to a methyl group and the benzene ring is substituted with a methyl group at the third position. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,3-dimethylaniline hydrochloride can be synthesized through several methods. One common method involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

C6H5NH2+2CH3OHC6H5N(CH3)2+2H2OC_6H_5NH_2 + 2CH_3OH \rightarrow C_6H_5N(CH_3)_2 + 2H_2O C6​H5​NH2​+2CH3​OH→C6​H5​N(CH3​)2​+2H2​O

Another method involves the use of dimethyl ether as the methylating agent. The reaction conditions typically require elevated temperatures and the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound often involves the continuous flow process, where aniline and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to the desired temperature to facilitate the alkylation process. The product is subsequently purified through distillation and crystallization techniques to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

N,3-dimethylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroso derivatives.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like nitric acid and halogens are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of nitro and halogenated derivatives.

Scientific Research Applications

N,3-dimethylaniline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of dyes and pigments.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,3-dimethylaniline hydrochloride involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, undergoing specific reactions that can be monitored and analyzed. The compound’s effects are mediated through its ability to participate in electrophilic and nucleophilic reactions, influencing the activity of enzymes and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylaniline: A tertiary amine with two methyl groups attached to the nitrogen atom.

    3-chloro-N,N-dimethylaniline: A derivative with a chlorine atom substituted at the third position of the benzene ring.

    N,N-diethylaniline: A derivative with ethyl groups instead of methyl groups attached to the nitrogen atom.

Uniqueness

N,3-dimethylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the third position of the benzene ring influences its reactivity and interaction with other molecules, making it valuable in various chemical and industrial applications .

Properties

Molecular Formula

C8H12ClN

Molecular Weight

157.64 g/mol

IUPAC Name

N,3-dimethylaniline;hydrochloride

InChI

InChI=1S/C8H11N.ClH/c1-7-4-3-5-8(6-7)9-2;/h3-6,9H,1-2H3;1H

InChI Key

JZEFNFPACZTLOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC.Cl

Origin of Product

United States

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